molecular formula C20H18N4OS B3216263 1H-Pyrazole-3-carboxamide, N-[2-(2-benzothiazolyl)phenyl]-1-ethyl-5-methyl- CAS No. 1171398-65-4

1H-Pyrazole-3-carboxamide, N-[2-(2-benzothiazolyl)phenyl]-1-ethyl-5-methyl-

Cat. No.: B3216263
CAS No.: 1171398-65-4
M. Wt: 362.4 g/mol
InChI Key: YROSIEINOORSCR-UHFFFAOYSA-N
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Description

1H-Pyrazole-3-carboxamide, N-[2-(2-benzothiazolyl)phenyl]-1-ethyl-5-methyl- is a heterocyclic compound that features a pyrazole ring fused with a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole-3-carboxamide, N-[2-(2-benzothiazolyl)phenyl]-1-ethyl-5-methyl- typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of 1,3-diketones with hydrazines. For instance, the reaction between 1,3-diketone and phenylhydrazine under acidic conditions yields the pyrazole ring.

    Introduction of the Benzothiazole Moiety: The benzothiazole moiety can be introduced through a nucleophilic substitution reaction. This involves reacting the pyrazole derivative with 2-aminobenzothiazole in the presence of a suitable base.

    Final Coupling: The final step involves coupling the pyrazole-benzothiazole intermediate with an appropriate carboxamide derivative under mild conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole-3-carboxamide, N-[2-(2-benzothiazolyl)phenyl]-1-ethyl-5-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce different substituents on the pyrazole or benzothiazole rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

1H-Pyrazole-3-carboxamide, N-[2-(2-benzothiazolyl)phenyl]-1-ethyl-5-methyl- has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is explored as a lead compound for developing new drugs targeting various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Comparison with Similar Compounds

    1H-Pyrazole-3-carboxamide derivatives: These compounds share the pyrazole ring and carboxamide functional group but differ in their substituents.

    Benzothiazole derivatives: Compounds with the benzothiazole moiety but different functional groups attached to the ring.

Uniqueness: 1H-Pyrazole-3-carboxamide, N-[2-(2-benzothiazolyl)phenyl]-1-ethyl-5-methyl- is unique due to its specific combination of the pyrazole and benzothiazole rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-1-ethyl-5-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4OS/c1-3-24-13(2)12-17(23-24)19(25)21-15-9-5-4-8-14(15)20-22-16-10-6-7-11-18(16)26-20/h4-12H,3H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROSIEINOORSCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901146448
Record name N-[2-(2-Benzothiazolyl)phenyl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901146448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171398-65-4
Record name N-[2-(2-Benzothiazolyl)phenyl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171398-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(2-Benzothiazolyl)phenyl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901146448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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